(3Z)-3-(oxolan-2-ylidene)oxolan-2-one

Description

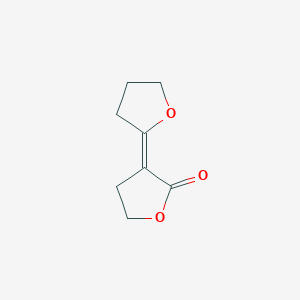

(3Z)-3-(oxolan-2-ylidene)oxolan-2-one is a bicyclic lactone featuring a fused oxolane (tetrahydrofuran) ring system with a conjugated exocyclic double bond at the 3-position in the Z-configuration. The compound’s lactone core is common in natural products and pharmaceuticals, while the ylidene group enhances its utility in synthetic chemistry, particularly in cycloaddition reactions and as a precursor for complex heterocycles .

Properties

CAS No. |

55164-40-4 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

(3Z)-3-(oxolan-2-ylidene)oxolan-2-one |

InChI |

InChI=1S/C8H10O3/c9-8-6(3-5-11-8)7-2-1-4-10-7/h1-5H2/b7-6- |

InChI Key |

MWJVQZAHRZBCMH-SREVYHEPSA-N |

Isomeric SMILES |

C1C/C(=C/2\CCOC2=O)/OC1 |

Canonical SMILES |

C1CC(=C2CCOC2=O)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(oxolan-2-ylidene)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-oxolanyl derivative with a suitable electrophile to form the desired oxolan-2-one ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(oxolan-2-ylidene)oxolan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxolan derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3Z)-3-(oxolan-2-ylidene)oxolan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3Z)-3-(oxolan-2-ylidene)oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Galanolactone [(3E)-3-(2-{5,5,8a-trimethyl-octahydro-1H-spiro[naphthalene-2,2'-oxirane]-1-yl}ethylidene)oxolan-2-one]

- Structural Differences: Galanolactone shares the oxolan-2-one core but has an E-configuration at the double bond and a spiro-epoxide fused to a naphthalene system .

- Reactivity: The E-configuration in galanolactone may reduce steric hindrance compared to the Z-isomer, affecting its interaction with biological targets .

Pilocarpine [(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one]

- Structural Differences : Pilocarpine, a Jaborandi alkaloid, replaces the ylidene group with ethyl and imidazole-derived substituents .

Diketopiperazine Derivatives with (3Z)-Ylidene Moieties

Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) and albonoursin share a conjugated ylidene group but within a diketopiperazine scaffold .

- Antiviral Activity: Compound 6 and albonoursin exhibit IC₅₀ values of 28.9 ± 2.2 μM and 6.8 ± 1.5 μM against H1N1 influenza, respectively .

- Synthesis : Both classes are synthesized via Wittig or modified Horner-Wadsworth-Emmons reactions, suggesting shared synthetic pathways for this compound .

Configuration Isomerism: Z vs. E Derivatives

- For example, galanolactone (E) is stable in natural extracts, while synthetic Z-derivatives may require stabilization .

- Biological Interactions : The Z-configuration’s spatial arrangement could enhance binding to planar enzymatic pockets, as seen in antiviral diketopiperazines .

Biological Activity

(3Z)-3-(oxolan-2-ylidene)oxolan-2-one, a compound belonging to the class of oxolanes, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique oxolane ring system with a carbonyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Molecular Formula

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.

- Antioxidant Properties : The presence of the oxolane moiety may contribute to its ability to scavenge free radicals.

- Potential Anticancer Effects : Some studies have indicated that derivatives of this compound may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Studies :

- Antioxidant Activity :

- Anticancer Research :

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.